molecular formula C13H14N4O B2478318 6-hydrazinyl-N-(p-tolyl)nicotinamide CAS No. 1019165-15-1

6-hydrazinyl-N-(p-tolyl)nicotinamide

Cat. No. B2478318
CAS RN: 1019165-15-1
M. Wt: 242.282
InChI Key: YVNRGFYHLKQKEF-UHFFFAOYSA-N
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Description

6-Hydrazinonicotinic acid is an organic compound with the chemical formula C6H7N3O2 . It plays an important role in the synthesis of drugs .


Synthesis Analysis

A series of new 6-[(2-(arylidene)hydrazinyl]nicotinohydrazides was chemoselectively accessed from the reaction of 6-hydrazinonicotinic acid hydrazide hydrate with seven aryl or heteroaryl aldehydes .


Molecular Structure Analysis

The molecular formula of 6-Hydrazinonicotinic acid is C6H7N3O2 . For N-(4-chlorobenzyl)-N-(p-tolyl)nicotinamide, the 1H-NMR spectrum was characterized .


Chemical Reactions Analysis

The reactivity differentiation between the two dinucleophilic centers in the 6-hydrazinonicotinic acid hydrazide hydrate was demonstrated .


Physical And Chemical Properties Analysis

6-Hydrazinonicotinic acid has a density of 1.51±0.1 g/cm3 (Predicted), a melting point of 0°C, a boiling point of 0°C, and a refractive index of 1.71 .

Scientific Research Applications

Neuroprotective Effects and Cognitive Function

Nicotinamide has been investigated for its potential neuroprotective effects in cellular, animal, and human studies, with objectives aimed at summarizing the current evidence on the effect of dietary and supplemental nicotinamide on cognitive function. Research suggests nicotinamide may be beneficial in preserving and enhancing neurocognitive function, indicating its non-toxic, inexpensive, and widely available nature, and highlighting the need for interventional studies in humans using supplemental doses of nicotinamide (Rennie et al., 2015).

Metabolic Disease and Insulin Sensitivity

Nicotinamide riboside, a precursor of nicotinamide adenine dinucleotide (NAD+), has shown promise in improving mitochondrial function and sirtuin-dependent signaling. This review discusses the health potential of targeting NAD+ metabolism in metabolic disease, mapping different strategies for NAD+ boosting and addressing challenges and open questions in the field. It informs clinical study design to identify nutraceutical approaches for combating metabolic disease and the unwanted effects of aging (Elhassan et al., 2017).

Anticancer Potential

Nicotinamide and its derivatives, including nicotinic acid, have been explored for their anticancer potential. This literature review provided information about various synthetic approaches used for the synthesis of anticancer drugs of nicotinic acid and revealed their application and importance in treating cancer, demonstrating significant work done in synthesis and investigation of the anticancer potential of nicotinamide derivatives (Jain et al., 2020).

Mechanism of Action

While the mechanism of action for “6-hydrazinyl-N-(p-tolyl)nicotinamide” is not specifically mentioned, nicotinamide plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells .

Safety and Hazards

While specific safety data for “6-hydrazinyl-N-(p-tolyl)nicotinamide” is not available, it’s important to handle all chemicals with care and follow safety guidelines .

Future Directions

New benzamide/ nicotinamide/ cinnamamide derivative compounds were designed and synthesized for the first time by conventional and microwave irradiation methods . These compounds could be potential drug candidate molecules .

properties

IUPAC Name

6-hydrazinyl-N-(4-methylphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-2-5-11(6-3-9)16-13(18)10-4-7-12(17-14)15-8-10/h2-8H,14H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNRGFYHLKQKEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-hydrazinyl-N-(p-tolyl)nicotinamide

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